molecular formula C8H3BrF4O2 B2650824 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid CAS No. 194804-96-1

4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Cat. No. B2650824
M. Wt: 287.008
InChI Key: PHLNXVHMVADJBE-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 194804-96-1 . It has a molecular weight of 287.01 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is used as a reagent in organic synthesis for the preparation of diverse compounds ranging from dyes to polymers . It also plays a crucial role in the synthesis of biologically active compounds like peptides, amino acids, and nucleosides .


Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid . The InChI code for this compound is 1S/C8H3BrF4O2/c9-4-2-1-3(7(14)15)6(10)5(4)8(11,12)13/h1-2H,(H,14,15) .


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a powder that is stored at room temperature .

Scientific Research Applications

Thermodynamic and Quantum Chemical Studies

  • Triazole Schiff bases incorporating halogenated benzoic acid derivatives, like 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid, have been evaluated for their corrosion inhibition efficiency on mild steel in acidic media. These studies integrate thermodynamic, electrochemical, and quantum chemical evaluations to understand the efficiency and mechanism of corrosion inhibition. The presence of halogen and trifluoromethyl groups contributes to the high inhibition efficiency due to their electron-withdrawing nature, enhancing adsorption onto the metal surface (Turuvekere K. Chaitra et al., 2015).

Organic Synthesis and Reactivity

  • Research on the trifluoromethylation of aryl and heteroaryl halides using fluoroform-derived CuCF3 has shown that derivatives like 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid can undergo smooth trifluoromethylation. This process highlights the compound's potential as a versatile intermediate in organic synthesis, enabling the introduction of the trifluoromethyl group into aromatic compounds, which is valuable in pharmaceuticals and agrochemicals (A. Lishchynskyi et al., 2013).

Development of Fluorescence Probes

  • The development of novel fluorescence probes for detecting reactive oxygen species highlights the utility of halogenated benzoic acids in designing sensitive and selective sensors. These probes, incorporating structural motifs derived from halogenated benzoic acids, offer tools for studying reactive oxygen species in biological systems, showcasing the application of such compounds in bioanalytical chemistry (Ken-ichi Setsukinai et al., 2003).

Photoluminescence and Material Science

  • Mixed Chromophore Perfluorocyclobutyl (PFCB) Copolymers research demonstrates the use of halogenated benzoic acid derivatives in the synthesis of polymers with tailored light emission properties. These polymers find applications in optoelectronic devices due to their excellent thermal stability and processability, alongside their tunable photoluminescence characteristics (Andrew R. Neilson et al., 2007).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid has potential applications in proteomics research . Its role in the synthesis of biologically active compounds and fluorescent compounds that enable the detection of biomolecules suggests potential future directions in these areas .

properties

IUPAC Name

4-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-4-2-1-3(7(14)15)6(10)5(4)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLNXVHMVADJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

CAS RN

194804-96-1
Record name 4-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
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